1-Amino-3-(3-bromophenyl)propan-2-one
Description
1-Amino-3-(3-bromophenyl)propan-2-one (CAS: 1630753-98-8) is a brominated aromatic aminoketone with the molecular formula C₉H₁₀BrNO (base form) and a molecular weight of 264.55 g/mol in its hydrochloride salt form (C₉H₁₁BrClNO). Structurally, it features a propan-2-one backbone substituted with an amino group and a 3-bromophenyl ring.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-amino-3-(3-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6,11H2 |
InChI Key |
HSLZLXFUXJJVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-phenylpropan-2-one followed by the introduction of an amino group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromophenylpropan-2-one is then reacted with ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of 1-Amino-3-(3-bromophenyl)propan-2-one may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-bromophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides, nitriles, or thiols.
Scientific Research Applications
1-Amino-3-(3-bromophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The bromine atom and amino group play crucial roles in binding to target sites and influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-Amino-3-(3-bromophenyl)propan-2-one, highlighting differences in substituents, molecular properties, and bioactivity:
Key Observations:
Structural Variations and Bioactivity :
- The 3-bromophenyl group is a common feature in cytotoxic compounds. For example, the chalcone derivative (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3) exhibits moderate anticancer activity (IC₅₀ = 42.22 μg/mL), suggesting that bromine enhances bioactivity through hydrophobic interactions or halogen bonding.
- Replacing the bromophenyl group with a chlorothiophene (as in ) reduces molecular weight but eliminates reported cytotoxicity, highlighting the importance of the aromatic bromine substituent.
Isomeric Differences :
- The 4-bromophenyl isomer () shares a nearly identical structure with the target compound but lacks reported bioactivity, implying that the 3-bromo position is critical for interaction with biological targets.
Physicochemical Properties :
- The hydrochloride salt form of the target compound enhances solubility, a common strategy for improving pharmacokinetics. In contrast, neutral chalcones (e.g., C3) rely on ketone and aryl groups for membrane permeability.
Research Implications and Gaps
- Bioactivity Potential: The structural similarity to cytotoxic chalcones suggests 1-Amino-3-(3-bromophenyl)propan-2-one merits further evaluation in anticancer assays.
- Synthetic Optimization : Improved synthetic routes (e.g., microwave-assisted methods) could enhance yields and purity.
- Structure-Activity Relationship (SAR): Systematic studies are needed to clarify the role of the amino group versus the ketone in modulating activity.
Biological Activity
1-Amino-3-(3-bromophenyl)propan-2-one, also known as 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride, is an organic compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol. This compound features a propan-2-one backbone with an amino group and a bromophenyl moiety, which contributes to its biological activity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biochemical applications .
The compound's structure allows it to interact with various biomolecules, influencing enzyme kinetics and metabolic pathways. It can act as a substrate or inhibitor for several enzymes, which is critical for pharmacological research and drug development .
Key Structural Features:
- Molecular Formula: C9H11BrClNO
- Molecular Weight: 264.55 g/mol
- Functional Groups: Amino group, bromophenyl moiety
Enzyme Interactions
Research indicates that 1-Amino-3-(3-bromophenyl)propan-2-one interacts with various enzymes, potentially modulating their activity. Such interactions can lead to significant effects on metabolic processes, making this compound valuable in the study of biochemical pathways .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Amino-3-(4-bromophenyl)propan-2-one | C9H11BrClNO | Moderate cytotoxicity |
| 1-Amino-3-(phenyl)propan-2-one | C9H11NO | Lower reactivity due to lack of halogen |
| 1-(3-bromophenyl)-2-propanone | C10H11BrO | Exhibits different metabolic pathways |
The unique bromine substitution on the aromatic ring in 1-Amino-3-(3-bromophenyl)propan-2-one significantly influences its reactivity and biological properties compared to similar compounds .
Although detailed mechanisms of action for 1-Amino-3-(3-bromophenyl)propan-2-one remain largely unexplored, it is hypothesized that the compound may inhibit specific enzymes by mimicking natural substrates or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Study on Anticancer Activity
A study evaluating the cytotoxic effects of various related compounds found that those with structural similarities to 1-Amino-3-(3-bromophenyl)propan-2-one exhibited significant activity against cancer cell lines while maintaining lower toxicity against normal cells. This highlights the potential for developing new anticancer agents based on this scaffold .
Pharmacological Applications
In medicinal chemistry, 1-Amino-3-(3-bromophenyl)propan-2-one serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
